3-cyclopropoxy-4-methoxybenzoic acid
Description
3-Cyclopropoxy-4-methoxybenzoic acid (CAS: 159783-28-5) is a benzoic acid derivative featuring a cyclopropoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . This compound is primarily utilized in research settings, particularly as a synthetic intermediate or reference standard in pharmacological and chemical studies. The cyclopropoxy substituent introduces unique steric and electronic properties, distinguishing it from other alkoxy-substituted benzoic acids.
Properties
CAS No. |
1243406-99-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-cyclopropoxy-4-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropylmethoxy-4-methoxybenzoate with potassium hydroxide in a mixture of methanol and water. The reaction is typically carried out at room temperature for 12 hours, with the progress monitored by thin-layer chromatography . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-cyclopropoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclopropoxy-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo demethylation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of formaldehyde and other products . These reactions are crucial for understanding the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-cyclopropoxy-4-methoxybenzoic acid with five structurally related benzoic acid derivatives:
Key Research Findings
This may enhance binding specificity in receptor-ligand interactions. In contrast, 4-hydroxybenzoic acid lacks alkoxy groups, resulting in higher acidity (pKa ~4.5) due to the ionizable hydroxyl group, making it suitable for preservative applications .
Substituent Impact on Reactivity: 3-Methoxy-4-propoxybenzoic acid (CAS 3535-32-8) shares a methoxy group with the target compound but replaces cyclopropoxy with a longer propoxy chain. This increases hydrophobicity, which may improve membrane permeability in drug design .
Applications in Synthesis :
- 4-Isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) demonstrates the utility of branched alkoxy groups (isopropoxy) and methyl substituents in tuning lipophilicity for pharmaceutical intermediates .
- The target compound’s cyclopropoxy group is advantageous in medicinal chemistry for mimicking aromatic rings while introducing conformational constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
